molecular formula C13H14N2O4S2 B5371677 2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzamide

2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzamide

Cat. No.: B5371677
M. Wt: 326.4 g/mol
InChI Key: LHBZMUFFLYJDDG-UHFFFAOYSA-N
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Description

2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a thiophen-2-ylmethylsulfamoyl group

Properties

IUPAC Name

2-methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-19-12-5-4-10(7-11(12)13(14)16)21(17,18)15-8-9-3-2-6-20-9/h2-7,15H,8H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBZMUFFLYJDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the methoxy group and the thiophen-2-ylmethylsulfamoyl group. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

For example, the preparation of methyl 2-methoxy-5-sulfamoylbenzoate, a related compound, involves reacting 2-methoxy-5-methyl chlorobenzoate with sodium amino sulfinate in the presence of a solvent and a catalyst at controlled temperatures . This method can be adapted for the synthesis of this compound by modifying the reactants and conditions accordingly.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to minimize waste and maximize yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core or the thiophene ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene oxides, while substitution reactions can introduce various functional groups onto the benzamide core or the thiophene ring.

Scientific Research Applications

2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-Methoxy-5-Sulfamoylbenzoate: A related compound with similar structural features but different functional groups.

    Thiophene Derivatives:

Uniqueness

2-Methoxy-5-(thiophen-2-ylmethylsulfamoyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy and thiophen-2-ylmethylsulfamoyl groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.

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